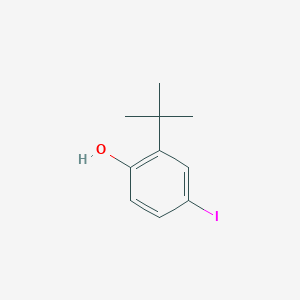

2-Tert-butyl-4-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKUIHNAPBRUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436788 | |

| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60803-25-0 | |

| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Substituted Phenolic Compounds in Advanced Chemistry

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. numberanalytics.comresearchgate.net Their derivatives, known as substituted phenols, feature additional functional groups on the benzene (B151609) ring, which significantly modify their chemical and physical properties. numberanalytics.comwisdomlib.org These substitutions can enhance reactivity, alter solubility, and introduce specific functionalities, making them indispensable in various scientific fields. numberanalytics.comwisdomlib.orgnih.gov

Substituted phenols are integral to the synthesis of complex molecules and advanced materials. wisdomlib.org They serve as foundational building blocks for a wide array of chemical structures, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.commt.com The presence of different functional groups allows for a diverse range of chemical transformations, such as electrophilic aromatic substitution, oxidation-reduction reactions, and coupling reactions. numberanalytics.comchemistrysteps.com This versatility makes substituted phenols crucial for developing new synthetic methodologies and novel materials. wisdomlib.org

In medicinal chemistry, for instance, the specific substitution pattern on a phenolic ring can be critical for a compound's biological activity. nih.govsmolecule.com Researchers manipulate the structure of phenolic compounds to fine-tune their interactions with biological targets, leading to the development of new therapeutic agents. nih.govmdpi.com Similarly, in materials science, the properties of polymers and other materials can be tailored by incorporating appropriately substituted phenolic units. smolecule.com

Significance of Halogenated Phenols in Synthetic and Mechanistic Contexts

Halogenated phenols, a sub-class of substituted phenols, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the phenolic ring. numberanalytics.com The introduction of a halogen atom profoundly influences the electronic properties and reactivity of the phenol (B47542), making these compounds particularly valuable in organic synthesis and for studying reaction mechanisms. numberanalytics.commt.com

The carbon-halogen bond in these compounds provides a reactive site for various transformations. For example, halogenated phenols are key substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds and constructing complex molecular architectures. The specific halogen present can dictate the reaction conditions and the types of transformations possible, with iodine being a particularly reactive and versatile substituent. mt.com

From a mechanistic standpoint, halogenated phenols are excellent models for studying various chemical processes. rsc.orgnih.gov The nature of the aryl-halogen bond can be probed to understand different reaction pathways, including photochemical homolysis and heterolysis. nih.gov These studies provide fundamental insights into how chemical reactions occur and help in the design of new and more efficient synthetic methods. rsc.org Furthermore, the enzymatic degradation of halogenated phenols is an area of active research, with enzymes like monooxygenases and peroxidases being studied for their potential in bioremediation. researchgate.netresearchgate.net

Current Research Landscape and Emerging Directions for 2 Tert Butyl 4 Iodophenol

Direct Iodination Strategies

Direct iodination presents a straightforward approach to introduce an iodine atom onto the phenol ring. Sustainable and efficient methods have been developed to achieve this transformation.

Aerobic Oxyiodination Protocols under Sustainable Conditions

A green and efficient catalytic method for the aerobic oxyiodination of various phenols has been developed using copper(II) nitrate (B79036) as a catalyst. lookchem.com This method utilizes molecular oxygen as the oxidant and water as the solvent, offering an environmentally friendly alternative to traditional iodination procedures. lookchem.com The reaction proceeds under mild conditions with iodine (I2) serving as the iodinating reagent. lookchem.com This protocol has been successfully applied to a range of phenols, demonstrating its potential for the selective synthesis of iodophenols. lookchem.com

Another approach involves the use of the I2/Urea-H2O2 (UHP) reagent system for the iodination of organic molecules under solvent-free conditions. researchgate.net This method has been applied to the iodination of 4-tert-butylphenol (B1678320), resulting in the formation of both mono- and di-iodinated products. researchgate.net The use of a solid oxidant like UHP allows for a "no solvent" approach, which is advantageous from an environmental perspective. researchgate.net

In Situ Halogenation Techniques Utilizing Iodide Precursors

In situ generation of the halogenating agent from iodide precursors offers a convenient and atom-economical approach to iodination. One such method involves the use of iodine and potassium iodide in acetic acid for the iodination of a salicylaldehyde (B1680747) derivative, which is an intermediate in the synthesis of 2-tert-butyl-6-cyclohexyliminomethyl-4-iodo-phenol. smolecule.com

The reaction of 2,6-di-tert-butylphenol (B90309) with an iodinating agent, such as iodine and hydrogen peroxide in methanol (B129727), has been studied mechanistically. figshare.com This reaction proceeds through the formation of an intermediary 4-iodocyclohexa-2,5-dienone, which can then undergo electrophilically assisted solvolysis. figshare.com The product distribution, which includes 2,6-di-tert-butyl-4-iodophenol (B3052291), is influenced by the reaction time and the initial concentration of iodine. figshare.com

Directed Alkylation and Subsequent Halogenation Approaches

This two-step strategy involves the initial introduction of a tert-butyl group onto the phenol ring, followed by regioselective iodination.

Catalytic Alkylation of Phenolic Substrates (e.g., using mesoporous molecular sieves)

The alkylation of phenol with tert-butyl alcohol is a key step in producing tert-butylated phenols. iitm.ac.inacs.org Various solid acid catalysts have been investigated for this reaction, including zeolites and mesoporous molecular sieves. iitm.ac.inacs.org For instance, trivalent-iron-substituted mesoporous molecular sieves (H–FeMCM-41) have been shown to be effective catalysts for the vapor-phase alkylation of phenol with tert-butyl alcohol, yielding p-tert-butylphenol with high selectivity. iitm.ac.in The use of mesoporous catalysts like AlSBA-15 has also been reported for the alkylation of hydroquinone (B1673460) with tert-butanol. sharif.edu These catalysts offer advantages such as high surface area and moderate acidity, which can influence the product selectivity. iitm.ac.in The reaction conditions, such as temperature and reactant ratio, can be optimized to control the conversion and product distribution. acs.org

| Catalyst | Substrate | Alkylating Agent | Major Product | Reference |

| H–FeMCM-41 | Phenol | tert-Butyl alcohol | p-tert-Butylphenol | iitm.ac.in |

| Zeolite Beta | Phenol | tert-Butyl alcohol | p-tert-Butylphenol | acs.org |

| AlSBA-15 | Hydroquinone | tert-Butanol | Not specified | sharif.edu |

Regioselective Iodination of Sterically Hindered Phenols

Once the tert-butyl group is in place, regioselective iodination is performed to introduce the iodine atom at the desired position. The steric hindrance provided by the tert-butyl group can direct the incoming electrophile. For sterically hindered phenols like 2-tert-butylphenol (B146161), iodination can be controlled to favor substitution at the less hindered para-position. nsf.gov

The use of N-iodosuccinimide (NIS) in combination with an acid catalyst like p-toluenesulfonic acid (PTSA) has been shown to provide good regioselectivity in the iodination of phenols. nih.gov For instance, while the iodination of phenol with NIS/PTSA gives a high para-to-ortho ratio, the selectivity can be influenced by the substrate's steric and electronic properties. nih.gov The choice of solvent and iodinating reagent is crucial for achieving high regioselectivity. nih.gov

Base-Catalyzed Dehalogenation Mechanisms Leading to Reactive Intermediates

Base-catalyzed dehalogenation of di-iodinated phenols can lead to the formation of reactive intermediates. For example, the reaction of 2,6-di-tert-butyl-4-iodophenol under strongly basic conditions in the presence of oxygen leads to oxidation products rather than the expected keto carbene. researchgate.net The product distribution, which includes a biphenyl, a diphenoquinone, and a quinone, is dependent on the oxygen concentration, suggesting a radical mechanism. researchgate.net

In another instance, the dehalogenation of 4-bromo-5-tert-butyl-2-iodophenol by heating in N-methylmorpholine (NMM) results in the formation of 4-bromo-3-tert-butylphenol, demonstrating a method for selective deiodination. thieme-connect.com This type of reaction is a useful synthetic tool for accessing phenols with specific substitution patterns. thieme-connect.com The dehalogenation of aryl halides can also be achieved using various catalytic systems, including palladium on charcoal with a hydride source or transition-metal-free methods using a base and a hydrogen source. organic-chemistry.org

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,6-Di-tert-butyl-4-iodophenol | Strong base, O2 | Oxidation products | researchgate.net |

| 4-Bromo-5-tert-butyl-2-iodophenol | N-Methylmorpholine, reflux | 4-Bromo-3-tert-butylphenol | thieme-connect.com |

Derivatization Routes from Precursor Iodophenols and Analogs

The synthesis of this compound and its structural analogs can be effectively achieved through the chemical modification of precursor molecules, which include existing iodophenols or appropriately substituted phenol analogs. This approach leverages established aromatic structures and introduces the desired functional groups through targeted reactions such as electrophilic substitution or the modification of existing substituents. Key strategies involve the direct iodination of tert-butylated phenols or the derivatization of other functional groups on an iodophenol scaffold.

One prominent route is the electrophilic iodination of phenol analogs that already contain one or more tert-butyl groups. For instance, 2-tert-butylphenol can serve as a precursor. A two-step process involving the initial iodination of 2-tert-butylphenol, followed by another substitution, has been reported. Treatment of 2-tert-butylphenol with iodine monochloride in a methanol-water solvent system at 25°C results in a 96% yield of the iodinated intermediate, which can then be subjected to further reactions like nitration to produce compounds such as 2-tert-butyl-6-iodo-4-nitrophenol.

Similarly, 2,6-di-tert-butylphenol is a valuable analog for synthesizing 4-iodo-substituted derivatives. The reaction of 2,6-di-tert-butylphenol with an iodinating agent composed of iodine (I₂) and hydrogen peroxide (H₂O₂) in methanol yields 2,6-di-tert-butyl-4-iodophenol among other products. acs.org The distribution of products, which also includes 4,4'-diphenoquinone and p-benzoquinone, is influenced by the reaction time and the initial concentration of iodine. acs.org The reaction proceeds through an electrophilic iodination mechanism to form a 4-iodocyclohexa-2,5-dienone intermediate. acs.org Amine-iodine complexes have also been described as effective and easy-to-handle reagents for the iodination of various substituted phenols, often providing good to excellent yields. researchgate.netscielo.br Furthermore, research into the derivatization of various 2,6-dialkylphenols has shown that 2,6-dimethylphenol (B121312) reacts rapidly with iodine to form the stable 4-iodo-2,6-dimethylphenol (B87620) derivative. researchgate.net

The following table summarizes findings on the iodination of phenol analogs to produce iodinated derivatives.

Table 1: Research Findings on the Iodination of Phenol Analogs

| Precursor Analog | Iodinating Agent/Catalyst | Solvent / Conditions | Product(s) | Yield / Observations | Citation |

|---|---|---|---|---|---|

| 2-tert-Butylphenol | Iodine monochloride | Methanol-water / 25°C | 2-tert-butyl-6-iodophenol intermediate | 96% (Iodination step) | |

| 2,6-di-tert-butylphenol | I₂ / H₂O₂ | Methanol | 2,6-di-tert-butyl-4-iodophenol and other byproducts | Yields vary with reaction time and I₂ concentration. | acs.org |

| Substituted Phenols | Amine-iodine complexes | Water | Iodinated phenols | Good to excellent yields reported. | researchgate.netscielo.br |

| 2,6-dimethylphenol | Iodine | Weak basic (pH 9.0) water | 4-iodo-2,6-dimethylphenol | Rapid reaction; derivative is stable for 2 weeks. | researchgate.net |

Another synthetic strategy involves starting with a precursor that is already an iodophenol and modifying other parts of the molecule. This is particularly useful when the desired substitution pattern is difficult to achieve through direct aromatic substitution on the final structure. For example, aryl iodides can be converted to phenols through methods like copper-catalyzed hydroxylation, demonstrating the transformation of one functional group in the presence of an iodine substituent. organic-chemistry.org While not a direct synthesis of this compound, this highlights the chemical compatibility of the C-I bond during other derivatizations.

Electrophilic Aromatic Substitution Dynamics of Iodinated Phenols

The hydroxyl (-OH) and alkyl (-tert-butyl) groups of this compound are activating, ortho-, para-directing groups in electrophilic aromatic substitution, while the iodo (-I) group is a deactivating, ortho-, para-director. The high nucleophilic reactivity of phenols makes them susceptible to substitution with halogens that are typically unreactive with less activated benzene (B151609) derivatives, such as iodine. libretexts.orglibretexts.org The iodination of phenols is a classic electrophilic substitution reaction, with its rate influenced by the electronic properties of existing substituents. iau.ir Electron-releasing groups enhance the reaction rate, while electron-withdrawing groups have a retarding effect. iau.irasianpubs.org

The dynamics of electrophilic iodination on sterically hindered phenols, such as the parent 2-tert-butylphenol, are complex. The reaction of a related compound, 2,6-di-tert-butylphenol, with an iodinating agent (I₂ and H₂O₂) in methanol does not immediately yield the thermodynamically stable aromatic product. figshare.com Instead, it proceeds through the formation of an intermediary 4-iodocyclohexa-2,5-dienone. figshare.comacs.org This dienone is a primary product of the electrophilic attack. figshare.com

Radical Pathways in Oxidation Reactions of Hindered Phenols

Hindered phenols, including this compound, are notable for their antioxidant properties, which are rooted in their ability to undergo oxidation via radical pathways. vinatiorganics.comvinatiorganics.com These compounds act as primary antioxidants by scavenging reactive free radicals, such as peroxy radicals, thereby terminating oxidation chain reactions. amfine.compartinchem.comresearchgate.net The mechanism involves the donation of the phenolic hydrogen atom to a free radical (R•), neutralizing it and forming a phenoxy radical in the process. partinchem.comrasayanjournal.co.in

The key to the effectiveness of hindered phenols is the structure of the resulting phenoxy radical. vinatiorganics.com The presence of bulky substituents, like the tert-butyl group at the C2 position, provides significant steric hindrance. vinatiorganics.com This steric shielding makes the phenoxy radical exceptionally stable and less reactive, preventing it from initiating new oxidation chains. partinchem.comrasayanjournal.co.in The 2,4,6-tri-tert-butylphenoxy radical is a classic example of a stable phenoxy radical that can be isolated as deep blue crystals. wikipedia.org

The oxidation of this compound leads to the formation of the corresponding 2-tert-butyl-4-iodophenoxy radical. Studies on the closely related 2,6-di-tert-butyl-4-iodophenol confirm that in the presence of oxygen, it undergoes oxidation via a radical mechanism. researchgate.net The nature of the substituent at the para position significantly influences the antioxidant and anti-peroxidative activity. Research comparing 4-bromo and 4-methyl-substituted 2,6-di-tert-butylphenols showed that the halogenated compound had superior inhibitory activity against mitochondrial lipid peroxidation, suggesting the 4-iodo group in this compound plays a crucial role in its radical chemistry. nih.gov

The stability and reactivity of phenoxy radicals derived from hindered phenols are central to their function. The table below, based on data for related compounds, illustrates the influence of para-substituents on antioxidant activity.

| Compound | Inhibition of Mitochondrial Lipid Peroxidation (IC₅₀, μM) | DPPH Radical Scavenging (IC₀.₂₀₀, μM) |

|---|---|---|

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 0.17 | 16.0 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.31 | 33.7 |

| 2,6-diprenyl-4-iodophenol (TX-1952) | 0.60 | 53.1 |

This table demonstrates that a 4-halogen substituent can enhance anti-peroxidative activity compared to a 4-methyl group. nih.gov Data sourced from a study on substituted phenols. nih.gov

Elimination Reactions and Generation of Transient Carbene Species

The generation of carbene species from phenols is not a common reaction pathway. An earlier report in the literature suggested that 2,6-di-tert-butyl-4-iodophenol, a compound structurally similar to this compound, could undergo an elimination reaction under strongly basic conditions to form a keto carbene. However, subsequent research has refuted this claim. researchgate.net

A detailed investigation revealed that 2,6-di-tert-butyl-4-iodophenol does not produce the expected keto carbene when treated with a strong base under the exclusion of oxygen. researchgate.net Instead of elimination, the presence of oxygen leads to oxidation reactions, yielding products such as a biphenyl, a diphenoquinone, and a quinone. researchgate.net The reaction outcomes and their rates were found to be highly dependent on the concentration of oxygen, and a radical mechanism was proposed for the formation of these oxidation products. researchgate.net

While carbenes can be generated from other sources, such as diazo compounds, and subsequently react with phenols, this involves the phenol acting as a substrate for the carbene, not as a precursor to it. rsc.org Therefore, based on current evidence from closely related structures, the elimination of hydrogen iodide from this compound or its phenolate (B1203915) to generate a transient carbene species is not a favored or confirmed reaction pathway.

Ambident Reactivity and Tautomerism of Phenolate Anions

Phenol exhibits keto-enol tautomerism, existing in equilibrium with its keto form, cyclohexadienone. However, for simple phenols, the equilibrium overwhelmingly favors the aromatic enol form due to the significant stabilization afforded by aromaticity. wikipedia.org Upon deprotonation, the resulting phenolate anion has its negative charge delocalized across the oxygen atom and the ortho and para positions of the aromatic ring, as described by its resonance structures. wikipedia.org

This charge delocalization makes the phenolate anion an ambident nucleophile, capable of reacting with electrophiles at either the oxygen atom (O-alkylation/acylation) or a carbon atom (C-alkylation/acylation). The phenolate derived from this compound is thus expected to exhibit this dual reactivity. The negative charge is delocalized to the C2, C4, and C6 positions. However, the C2 and C4 positions are already substituted. Therefore, nucleophilic attack by the ring would primarily occur at the C6 position.

The competition between O- and C-alkylation is influenced by several factors, including the nature of the electrophile, the counter-ion, and the solvent. Studies on other phenolic systems have demonstrated this ambident reactivity. For instance, the phenolate anion of a tricyclic figshare.comannulene system can be methylated on either the oxygen or a carbon atom, depending on the reaction conditions. rsc.org The tautomeric equilibrium between different forms, such as phenol-carboxylate and phenolate-carboxylic acid structures, has also been studied in other substituted phenol systems, highlighting the mobility of the phenolic proton and the distribution of charge within the anion. nih.goviucr.org

Mechanistic Investigations of Electrophilically Assisted Solvolysis of Intermediary Cyclohexadienones

The reaction of hindered phenols with electrophiles can lead to the formation of cyclohexadienone intermediates, which can then undergo further transformations. A key example is the dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone rearranges to a stable 3,4-disubstituted phenol in the presence of acid. wikipedia.orgpw.live

A detailed mechanistic study on the iodination of 2,6-di-tert-butylphenol in methanol provides significant insight into the fate of such intermediates. figshare.comacs.org The electrophilic iodination first produces a 4-iodocyclohexa-2,5-dienone. figshare.com This intermediate can undergo two competing reactions: a prototropic rearrangement to yield the aromatic 2,6-di-tert-butyl-4-iodophenol, or a solvolysis reaction with the methanol solvent. figshare.comacs.org

Crucially, the study found that the solvolysis (in this case, methanolysis) of the 4-iodocyclohexa-2,5-dienone is electrophilically assisted by the molecular iodine (I₂) present in the reaction mixture. This assistance can accelerate the solvolysis to such an extent that it outcompetes the rearrangement to the phenol. figshare.com The primary product of this methanolysis is a 4-methoxycyclohexa-2,5-dienone, which is then converted to further oxidation products like p-benzoquinone. figshare.comacs.org

The table below summarizes the products formed from the reaction of a hindered phenol with an iodinating agent, highlighting the complexity of the reaction pathways involving cyclohexadienone intermediates.

| Reactant | Reaction Products |

|---|---|

| 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-iodophenol |

| 4,4'-Biphenol | |

| 4,4'-Diphenoquinone | |

| 4-Methoxyphenol | |

| p-Benzoquinone |

Products from the reaction of 2,6-di-tert-butylphenol with I₂ and H₂O₂ in methanol. The distribution varies with reaction time and I₂ concentration, with the phenolic products eventually converting to the quinone products. figshare.comacs.org Data adapted from mechanistic studies. figshare.comacs.org

This mechanism demonstrates that for hindered phenols like this compound, the formation of a cyclohexadienone intermediate is a critical step, and its subsequent electrophilically assisted solvolysis can be a major pathway, leading to products other than the simple substituted phenol.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific, experimentally verified ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 2-tert-butyl-4-iodophenol are not present in the available literature. While general spectral regions for tert-butyl groups and substituted aromatic rings can be estimated, precise assignments for this particular isomer are undetermined.

Two-Dimensional NMR Techniques for Correlating Spin Systems

There are no published studies detailing the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound. Therefore, information on the correlation of its specific spin systems is unavailable.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data, including characteristic absorption bands for the functional groups of this compound, are not documented.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

No ATR-IR spectra for this compound have been published. While a thesis mentions ATR data for "2-iodophenol derivatives," the specific compound is not identified, making the data unreliable for this context. scholaris.ca

Near Infrared (NIR) and Vapor Phase Infrared Spectroscopy

Information regarding the analysis of this compound using Near Infrared (NIR) or Vapor Phase Infrared Spectroscopy is not available in the reviewed sources. General descriptions of these techniques exist but lack specific application to the target compound. arxiv.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. Depending on the volatility and thermal stability of the analyte, different mass spectrometry techniques coupled with chromatographic separation are employed.

Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic peak shape and thermal instability, this compound is often chemically derivatized prior to GC-MS analysis. jfda-online.comsigmaaldrich.com Derivatization replaces the active hydrogen of the phenolic group with a less polar functional group, thereby increasing the compound's volatility and stability. sigmaaldrich.com

Common derivatization techniques for phenols include silylation. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are particularly effective, converting the phenol (B47542) into its corresponding tert-butyldimethylsilyl (TBDMS) ether. sigmaaldrich.com These TBDMS derivatives are known to be more stable and less sensitive to moisture compared to smaller silyl (B83357) derivatives. sigmaaldrich.com

The GC-MS analysis of the derivatized this compound would be conducted using a capillary column suitable for separating semi-volatile compounds, such as a DB-5MS or similar column. oiv.int The mass spectrometer, operating in electron ionization (EI) mode, would detect the molecular ion of the derivative and its characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation, with expected cleavages including the loss of a methyl group from the tert-butyl moiety and fragmentation of the silyl group.

Table 1: Illustrative GC-MS Parameters and Expected Data for Derivatized this compound

| Parameter | Value/Description | Reference |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | oiv.int |

| Injector Temperature | 260 °C | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Oven Program | Initial 50°C, ramp at 10-25 °C/min to 300°C | oiv.int |

| MS Ionization Mode | Electron Ionization (EI), 70 eV | lcms.cz |

| Expected Derivative M+• | m/z 390 (for TBDMS derivative) | |

| Key Fragment Ions | m/z 375 ([M-CH₃]⁺), m/z 333 ([M-C₄H₉]⁺), m/z 263 ([M-I]⁺) |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for assessing the purity of this compound without the need for derivatization. This method is particularly useful for analyzing thermally labile compounds and for detecting non-volatile impurities. chromatographyonline.com Purity assessment is typically performed using a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, coupled with a reverse-phase high-performance liquid chromatography (HPLC) system. lcms.cz

The analysis involves separating the compound from any impurities on an HPLC column (e.g., C18). The eluent is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI). Purity is confirmed by analyzing the mass spectrum across the entire chromatographic peak corresponding to the compound. A pure sample will exhibit a consistent mass spectrum, showing the expected precursor ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and their adducts (like [M+Na]⁺) without the presence of co-eluting impurity ions. chromatographyonline.com Data from tandem mass spectrometry (MS/MS) can further confirm identity by matching fragmentation patterns. nih.gov

Table 2: Predicted LC-MS Data for this compound

| Adduct | Ion Formula | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M-H]⁻ | C₁₀H₁₂IO⁻ | 274.99382 | 142.7 |

| [M+H]⁺ | C₁₀H₁₄IO⁺ | 277.00838 | 146.8 |

| [M+Na]⁺ | C₁₀H₁₃IONa⁺ | 298.99032 | 148.3 |

| [M+K]⁺ | C₁₀H₁₃IOK⁺ | 314.96426 | 151.9 |

| Data sourced from computational predictions. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, the technique's application can be understood from studies on closely related compounds, such as co-crystals of 4-iodophenol (B32979) and adducts of 2-tert-butyl-4-methylphenol (B42202). iucr.orgresearchgate.net

For this compound, single-crystal X-ray diffraction analysis would reveal key structural parameters, including:

Bond lengths and angles: Precise distances and angles between all atoms in the molecule.

Conformation: The spatial orientation of the tert-butyl group relative to the phenolic ring and the iodine atom.

Crystal packing: The arrangement of molecules within the crystal lattice.

Intermolecular interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds involving the phenolic hydroxyl group (O-H···O or O-H···I) and potential halogen bonds involving the iodine atom.

In a study on a co-crystal of 2-tert-butyl-4-methylphenol with an aminal cage polyamine, X-ray analysis showed the aggregate crystallized in the monoclinic space group P2/c and detailed the specific intermolecular O—H···N hydrogen bonds holding the structure together. iucr.orgresearchgate.net Similarly, analysis of this compound would provide unambiguous proof of its molecular structure and supramolecular assembly in the crystalline form.

Table 3: Typical Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description | Example from Related Compound (4-iodophenol co-crystal) | Reference |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Orthorhombic | researchgate.net |

| Space Group | The specific symmetry group of the crystal. | Fdd2 | researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=29.7 Å, b=17.7 Å, c=6.1 Å | researchgate.net |

| Hydrogen Bond Geometry | Distances and angles of hydrogen bonds (e.g., O···N distance). | 2.76 Å | researchgate.net |

| Halogen Bond Geometry | Distances and angles of halogen bonds (e.g., N···I distance). | 3.09 Å | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a specialized analytical technique used to investigate the stereochemical features of chiral molecules. nih.gov Chirality arises from a molecule's non-superimposable mirror image, a property typically associated with stereogenic centers or axial/planar chirality.

The compound this compound is an achiral molecule. It lacks any stereocenters and possesses a plane of symmetry that passes through the hydroxyl, tert-butyl, and iodo substituents. As a result, this compound does not exhibit optical activity and will not produce a signal in a CD spectrum.

Therefore, chiroptical spectroscopy is not an applicable technique for gaining stereochemical insights into this compound itself. This method would only become relevant if the compound were used as a component in a larger, chiral system. For instance, if this compound were to act as a ligand in a chiral metal complex or be covalently bonded to a chiral auxiliary, the resulting chiral superstructure could then be analyzed by CD spectroscopy to probe its conformational and configurational properties. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and the most stable arrangement of atoms in space.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach, particularly for closed-shell systems where all electrons are paired. wikipedia.orgaps.org It approximates the many-electron wavefunction as a single Slater determinant and uses the variational principle to find the set of orbitals that minimizes the energy of the system. wikipedia.org

For substituted phenols, RHF methods, often coupled with a basis set like 6-31G*, have been used to determine the most stable geometries (energy minima). acs.org This process of geometry optimization allows for the calculation of key electronic properties. While specific RHF studies on 2-tert-butyl-4-iodophenol are not prevalent in the literature, the methodology has been successfully applied to its parent isomers, such as 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320). acs.org In such studies, RHF calculations provide the optimized molecular geometries which are then used for more accurate energy calculations and the estimation of properties like enthalpies of formation. acs.org The localized Hartree-Fock (LHF) method, an advancement on the traditional HF approach, has been shown to provide superior molecular orbital energies, which are in good agreement with experimental data for other complex molecules. rsc.org

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. researchgate.netaspbs.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often providing a high level of accuracy. walisongo.ac.id Functionals like B3LYP, combined with basis sets such as 6-31G(d) or 6-311G**, are commonly employed to optimize molecular geometries and predict a variety of properties. walisongo.ac.idresearchgate.net

DFT is widely used to:

Optimize Molecular Structures: Determine bond lengths, bond angles, and dihedral angles for the ground state geometry. For example, DFT has been used to find the optimized structures of various tri-substituted phenols and Schiff bases derived from substituted phenols. researchgate.netresearchgate.net

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). rsc.orgresearchgate.net For instance, time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of complex organic molecules. researchgate.net

Calculate Quantum Chemical Descriptors: Determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken charges. These descriptors are crucial for understanding a molecule's reactivity and kinetic stability. ajrconline.org

While specific DFT data for this compound is limited, studies on similar halogenated phenols demonstrate the utility of DFT in predicting their properties and reactivity. researchgate.net

Ab Initio Methods (e.g., Restricted Hartree-Fock) for Energy Minima and Electronic Properties

Thermochemical Property Prediction and Energetic Landscape Analysis

Understanding the thermochemical properties of this compound is essential for predicting its stability and reactivity. Computational methods are invaluable for estimating these properties, especially when experimental data is unavailable.

The O-H bond dissociation energy (BDE) is a critical parameter that quantifies the strength of the phenolic O-H bond and is directly related to the antioxidant activity of phenols. It is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. nist.gov

Computational studies, particularly using DFT, have been extensively performed to calculate the O-H BDE for a wide range of substituted phenols. mdpi.com The nature and position of substituents on the aromatic ring significantly influence the BDE. Electron-donating groups generally lower the O-H BDE, stabilizing the resulting phenoxyl radical, while electron-withdrawing groups tend to increase it. mdpi.comnih.gov

| Compound | Substituent(s) | O-H BDE (kcal/mol) | Method |

| Phenol (B47542) | -H | 88.7 ± 0.5 | Experimental mdpi.com |

| 4-Methylphenol | 4-CH₃ | 86.5 | Experimental mdpi.com |

| 4-Methoxyphenol | 4-OCH₃ | 84.1 | Experimental mdpi.com |

| 4-Chlorophenol | 4-Cl | 88.3 | Calculated (DFT) mdpi.com |

| 4-tert-Butylphenol | 4-C(CH₃)₃ | 86.5 | Experimental researchgate.net |

| 2-tert-Butylphenol | 2-C(CH₃)₃ | 88.0 | Experimental researchgate.net |

| 2,4-di-tert-Butylphenol (B135424) | 2,4-di-C(CH₃)₃ | 84.0 | Experimental researchgate.net |

This table presents a selection of O-H bond dissociation energies for related phenolic compounds to illustrate substituent effects.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. chemeo.com This value is crucial for determining the enthalpies of reaction and assessing the thermodynamic stability of a compound.

Experimental determination of ΔfH° for organic compounds often involves static bomb combustion calorimetry to measure the enthalpy of combustion. acs.org The enthalpy of formation in the gaseous phase, which is most useful for theoretical comparisons, is then derived using the enthalpies of sublimation or vaporization, often measured by Calvet microcalorimetry. acs.orgresearchgate.net

Computational chemistry provides a powerful alternative for estimating enthalpies of formation. Methods like DFT can be used to calculate ΔfH° through the use of isodesmic or homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved, which leads to a cancellation of errors in the calculation and yields more accurate results. researchgate.net

The table below shows experimentally determined gaseous-phase standard enthalpies of formation for several tert-butyl substituted phenols.

| Compound | Gaseous Phase ΔfH° (kJ/mol) |

| 2-tert-Butylphenol | -184.7 ± 2.6 acs.org |

| 3-tert-Butylphenol | -198.0 ± 2.1 acs.org |

| 4-tert-Butylphenol | -187.3 ± 3.3 acs.org |

| 2,4-di-tert-Butylphenol | -283.3 ± 3.8 acs.org |

| 2,6-di-tert-Butylphenol (B90309) | -272.0 ± 4.0 acs.org |

This table shows the standard molar enthalpies of formation in the gaseous phase for various tert-butylated phenols. acs.org

O-H Bond Dissociation Energies in Substituted Phenols

Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or for simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) are methods that use classical physics to model molecular behavior, enabling the study of conformational changes and intermolecular interactions. nih.govulakbim.gov.tr

Molecular Mechanics (MM) uses a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields are collections of parameters and equations that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). This approach is used for energy minimization and conformational searches.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the exploration of the conformational landscape of a molecule and the simulation of its interactions with other molecules, such as solvents or other solutes. nih.govmdpi.com

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Investigating the rotational freedom of the tert-butyl and hydroxyl groups. The steric bulk of the tert-butyl group ortho to the hydroxyl group can influence the orientation of the -OH group, which in turn affects its hydrogen bonding capabilities. mpg.de

Intermolecular Interactions: Simulating how molecules of this compound interact with each other in condensed phases. This includes studying the formation of hydrogen bonds, which are critical in determining the crystal structure and physical properties of phenols. iucr.orgresearchgate.net The iodine atom can also participate in halogen bonding, another important non-covalent interaction.

By simulating the molecule in a solvent or within a crystal lattice, MD can provide insights into solvation effects and the packing forces that govern its solid-state structure. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. researchgate.netnih.gov This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. utexas.edu

For instance, the oxidation of phenols by hypervalent iodine reagents is a widely studied area where computational modeling has provided significant mechanistic insights. researchgate.netnih.govnih.govutas.edu.aursc.org These studies show that the reaction often proceeds through the formation of a phenolate-iodine complex. researchgate.netrsc.org The reaction can then follow different pathways, such as a unimolecular fragmentation to a phenoxenium ion or a direct nucleophilic attack on the aromatic ring. nih.gov

DFT calculations help to determine the relative energy barriers of these competing pathways, thus predicting the most likely mechanism. nih.gov For example, in the oxidative dearomatization of phenols, calculations have shown that the unimolecular fragmentation pathway via an oxygen-bound intermediate is often preferred. nih.gov The presence of substituents on the phenol ring, such as the tert-butyl and iodo groups in this compound, would significantly influence the stability of intermediates and the energy of transition states. The electron-donating tert-butyl group and the electron-withdrawing but polarizable iodo group would have competing effects on the electronic structure of the transition state.

A hypothetical reaction pathway for an electrophilic substitution on this compound could be modeled to understand the directing effects of the existing substituents. The table below illustrates the type of data that would be generated from such a computational study, showing the calculated activation energies for substitution at different positions.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|

| C3 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

This table is illustrative. Specific computational data for this compound were not found in the search results.

Theoretical Descriptors for Phenolate (B1203915) Anion Reactivity

The reactivity of the 2-tert-butyl-4-iodophenolate anion, formed by deprotonation of the hydroxyl group, can be analyzed using various theoretical descriptors derived from quantum chemical calculations. d-nb.info These descriptors help to quantify the electronic properties of the anion and predict its behavior in chemical reactions.

Key theoretical descriptors include:

Electron Density Distribution: The negative charge in the phenolate anion is not localized solely on the oxygen atom but is delocalized into the aromatic ring. Computational methods can calculate the partial charges on each atom, revealing the most nucleophilic sites. For the 2-tert-butyl-4-iodophenolate anion, electron density is expected to be high at the oxygen atom and the ortho and para positions relative to the oxygen.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO of the phenolate anion indicate its ability to donate electrons in reactions with electrophiles. The energy of the HOMO and the HOMO-LUMO gap are important indicators of chemical reactivity and kinetic stability.

Substituent Effect Stabilization Energy (SESE) and Charge of the Substituent Active Region (cSAR): These are quantitative descriptors used to characterize the effects of substituents on the electronic properties of the molecule. d-nb.info The cSAR approach, for example, describes the electron-attracting or -donating properties of a substituent. d-nb.info Studies on substituted phenols have shown how different substituents modulate the electronic structure and reactivity of the phenolate anion. d-nb.info The tert-butyl group is a strong electron-donating group, while the iodo group has a more complex effect, being inductively withdrawing but capable of donating electron density through resonance.

The reactivity of substituted phenolate anions has been investigated both experimentally and computationally. aip.org For example, studies on the reactions of phenoxide and substituted phenoxides with atoms like nitrogen and oxygen reveal how substituents influence reaction rates and product formation. aip.org

The following table provides examples of theoretical descriptors for substituted phenolate anions, illustrating the data used to assess their reactivity.

| Phenolate Anion | HOMO Energy (eV) | Calculated Charge on Oxygen (a.u.) | Vertical Detachment Energy (VDE) (eV) ucl.ac.ukacs.org |

|---|---|---|---|

| Phenolate | Data not available | Data not available | 2.26 ± 0.03 |

| 2,6-difluorophenolate | Data not available | Data not available | 2.61 ± 0.03 |

| 2,6-dimethoxyphenolate | Data not available | Data not available | ~2.35 |

| 2-tert-butyl-4-iodophenolate | Data not available | Data not available | Data not available |

This table includes experimental VDE data for comparison and is otherwise illustrative. Specific computational data for 2-tert-butyl-4-iodophenolate were not found in the search results.

The vertical detachment energy (VDE) is the energy required to remove an electron from the anion without changing its geometry, a value that can be both measured experimentally and calculated computationally, providing a direct link between theory and experiment. ucl.ac.ukacs.org

Advanced Applications in Organic Synthesis and Materials Science Research

Catalytic Roles or Precursor Functions in Complex Organic Transformations

2-Tert-butyl-4-iodophenol serves as a versatile precursor in the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of coupling reactions, a cornerstone of modern organic synthesis. researchgate.net For instance, the iodine substituent facilitates reactions like the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. tubitak.gov.tr This reaction is catalyzed by palladium and copper complexes and is instrumental in creating aryl alkynes and conjugated enynes. tubitak.gov.tr

The iodophenyl moiety is a key feature that makes this compound a valuable building block. Its reactivity allows for its incorporation into larger, more intricate molecular architectures. For example, iodinated phenols are crucial intermediates in the synthesis of x-ray contrast media. google.comgoogle.com The general process involves the iodination of a phenol (B47542) ring, which can then undergo further transformations. google.comgoogle.com Specifically, this compound's structural framework can be found within more complex molecules designed for specific applications, such as in the development of pharmaceuticals. The tert-butyl group, while sterically hindering, can also direct reactions to specific positions on the aromatic ring and enhance the stability of the resulting products. rsc.org

Furthermore, the phenolic hydroxyl group can be modified, for example, through etherification, to introduce other functional groups. One study describes the synthesis of a calix researchgate.netarene derivative where a 4-iodophenol (B32979) moiety was attached to the larger macrocycle. tubitak.gov.tr This modified calixarene (B151959) was then used in a Sonogashira coupling reaction, demonstrating the utility of the iodophenol unit as a handle for further functionalization. tubitak.gov.tr The versatility of this compound and related iodinated phenols in multi-step synthetic pathways highlights their importance as precursors in constructing complex organic molecules. researchgate.net

Development as Enhancers in Chemiluminescence-Based Detection Systems

Phenolic compounds, particularly those containing halogens, are recognized for their ability to enhance chemiluminescent reactions. tandfonline.comtandfonline.com this compound and similar substituted phenols are particularly effective in the horseradish peroxidase (HRP)-catalyzed oxidation of luminol (B1675438), a reaction widely used in immunoassays and other detection systems. tandfonline.comtandfonline.com The enhancement can be substantial, with some phenols increasing the light emission by up to 2500-fold compared to the unenhanced reaction. tandfonline.comtandfonline.com

The mechanism of enhancement involves the phenolic compound acting as an electron mediator between the HRP enzyme and luminol. google.com This facilitates the generation of luminol free radicals, which are key intermediates in the light-emitting pathway. google.com The structure of the phenol plays a crucial role in its enhancement efficiency. Halogenated phenols, like p-iodophenol, are among the most potent enhancers. tandfonline.comtandfonline.com The addition of a tert-butyl group, as in 4-tert-butylphenol (B1678320), has also been shown to produce a strong and stable luminescence signal. tandfonline.comtandfonline.com

| Enhancer | System | Observed Enhancement |

|---|---|---|

| p-Iodophenol | HRP–luminol–H₂O₂ | Up to 2500-fold increase in emission. tandfonline.comtandfonline.com |

| 4-tert-Butylphenol | HRP–luminol–H₂O₂ | Strong peak intensity between 30-60 seconds, stable for up to 3 minutes. tandfonline.comtandfonline.com |

| p-Iodophenol | ODI-CLEIA for tumor markers | Signal intensity ~9-fold higher than without enhancer. tandfonline.com |

| 4-Iodophenol (in liposomes) | HRP-catalyzed luminol CL | CL intensity 150 times greater than in a lipid-free solution. tandfonline.comtandfonline.com |

Investigation of Antioxidant Mechanisms and Potentials in Phenolic Structures

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. mdpi.com The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group, as in this compound, can enhance this activity by stabilizing the resulting phenoxy radical through steric hindrance. mdpi.com This steric protection slows down the rate of oxidation and increases the compound's effectiveness in preventing oxidative processes. mdpi.com

The substitution pattern on the phenolic ring significantly influences the antioxidant potential. Studies have shown that the presence of a halogen at the para position can increase the inhibitory activity against lipid peroxidation. researchgate.netnih.gov For example, 2,6-di-tert-butyl-4-bromophenol was found to be twice as effective as the well-known antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) in inhibiting mitochondrial lipid peroxidation. researchgate.netnih.gov This suggests that the iodine atom in this compound could also contribute positively to its antioxidant capacity.

However, the relationship between structure and antioxidant activity is complex. In some antioxidant assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, steric hindrance from bulky groups can sometimes hinder the reaction. researchgate.netnih.gov The antioxidant mechanism can also involve electron transfer, and the electronic properties of the substituents play a role. The tert-butyl group is an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, making the compound a more effective antioxidant. mdpi.com The application of iodine in the form of iodate (B108269) has been shown to increase the accumulation of phenolic compounds in plants, which in turn act as protective agents against environmental stress. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 0.17 researchgate.netnih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.31 researchgate.netnih.gov |

| 2,6-diprenyl-4-iodophenol (TX-1952) | 0.60 researchgate.netnih.gov |

Co-crystallization and Supramolecular Assembly Studies

The study of how molecules interact to form larger, ordered structures is the realm of supramolecular chemistry. This compound, with its hydrogen-bond-donating hydroxyl group and potential for halogen bonding through its iodine atom, is an interesting candidate for co-crystallization and supramolecular assembly studies. researchgate.net Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.

Research on related molecules provides insight into the potential supramolecular behavior of this compound. For instance, the crystal structure of a co-crystal formed between 4-iodophenol and an aminal cage polyamine has been reported. researchgate.net In this structure, the two components are linked by intermolecular O—H···N hydrogen bonds. researchgate.net Furthermore, the adducts are connected into a three-dimensional framework through a combination of N···I halogen bonds and other weak interactions. researchgate.net This demonstrates the ability of the iodo and hydroxyl groups to participate in forming extended supramolecular networks.

Similarly, a sterically hindered phenol, 2-tert-butyl-4-methylphenol (B42202), was co-crystallized with the same aminal cage polyamine. iucr.orgresearchgate.net The resulting structure also featured O—H···N hydrogen bonds. iucr.orgresearchgate.net These studies highlight a common theme where phenols, including those with bulky substituents, can form predictable hydrogen-bonded adducts with nitrogen-containing bases. iucr.org The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions is a key area of investigation in the design of new materials with specific properties. sioc-journal.cn

| Phenol Component | Co-former | Key Interactions |

|---|---|---|

| 4-Iodophenol | 1,3,6,8-tetraazatricyclo[4.4.1.1]dodecane (TATD) | O—H···N hydrogen bonds, N···I halogen bonds. researchgate.net |

| 2-tert-Butyl-4-methylphenol | 1,3,6,8-tetraazatricyclo[4.4.1.1]dodecane (TATD) | O—H···N hydrogen bonds, C—H···O hydrogen bonds, C—H···π interactions. iucr.orgresearchgate.net |

Applications as Additive Tracers in Advanced Chemical Processes

Radioactive tracers are widely used in industry to study and control various technological processes. Radioiodinated compounds, in particular, are valuable as tracers due to the convenient half-lives of iodine isotopes and the relative ease of their incorporation into molecules. nih.gov While not inherently radioactive, this compound can be synthesized with a radioactive isotope of iodine, making it a potential tracer for advanced chemical processes.

The stability of the carbon-iodine bond is a critical factor for the successful application of radioiodinated tracers. nih.gov In general, iodine attached to an sp² carbon, as in iodoarenes like this compound, is more stable in vivo than iodine on sp³ carbons. nih.gov However, the presence of a phenolic hydroxyl group can sometimes increase the rate of deiodination. nih.gov

The use of tracers can provide valuable information about material flow, reaction kinetics, and process optimization without the need to dismantle equipment. For example, radioactive tracers have been used to determine the rate of material movement in industrial furnaces. The unique structure of this compound would allow it to be used as a tracer in organic-based systems where its solubility and chemical properties are compatible with the process being studied. The detection of the tracer, either through its radioactivity or other analytical methods, would enable the monitoring of complex chemical transformations and industrial operations.

Environmental Chemical Fate and Degradation Mechanisms

Biodegradation Pathways and Kinetics in Aquatic Environments

Limited direct data exists for the biodegradation of 2-tert-butyl-4-iodophenol. However, information on related phenolic compounds provides insight into its likely behavior in aquatic systems. Phenol (B47542) and its derivatives can be degraded by various microorganisms present in water and soil. researchgate.netnitrkl.ac.inopenjournalsnigeria.org.ng The rate and extent of this degradation are influenced by environmental conditions such as pH, temperature, and the presence of other organic matter. openjournalsnigeria.org.ng

For instance, certain yeast strains like Candida tropicalis have been shown to degrade a range of phenolic compounds. researchgate.net The biodegradation of phenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. The presence of a tert-butyl group, a bulky alkyl substituent, may hinder the initial enzymatic attack, potentially slowing down the degradation process compared to simpler phenols. The iodine substituent also influences the molecule's susceptibility to microbial degradation. Dehalogenation, the removal of the iodine atom, is a critical step that can occur under both aerobic and anaerobic conditions. Some microbial communities have demonstrated the ability to deiodinate iodinated phenols, a process that can lead to the formation of less toxic byproducts. nih.gov

Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)

In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically generated hydroxyl radicals (•OH). harvard.edu These highly reactive species are often referred to as the "detergent of the atmosphere" due to their ability to initiate the oxidation of most organic pollutants. harvard.edu The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom from the hydroxyl group.

Hydrolytic Stability and pH-Dependent Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions. The carbon-iodine bond and the bonds within the benzene (B151609) ring are generally stable to hydrolysis.

However, the pH of the surrounding water can influence other degradation processes. The acidity of the phenolic hydroxyl group (pKa) will determine the extent of ionization. At pH values above its pKa, this compound will exist predominantly as the phenolate (B1203915) anion. This ionized form may exhibit different reactivity and partitioning behavior compared to the neutral molecule. For example, the phenolate form may be more susceptible to certain oxidation reactions but less likely to volatilize from water.

Environmental Partitioning Behavior

The way in which this compound distributes itself between water, soil, and air is a critical aspect of its environmental fate. This partitioning behavior is largely determined by its physical and chemical properties.

Soil and Sediment Adsorption Coefficients (Koc)

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. chemsafetypro.comecetoc.org A high Koc value indicates that the compound will be relatively immobile in soil and likely to accumulate in sediment in aquatic systems. chemsafetypro.com Conversely, a low Koc suggests that the compound is more mobile and may leach into groundwater. chemsafetypro.com

| Compound | Estimated Log Koc | Mobility Classification |

| Phenol | 1.33 | High |

| 4-tert-butylphenol (B1678320) | 3.14 | Low to Moderate |

| 2,4-Di-tert-butylphenol (B135424) | 4.38 | Low |

Data is estimated and serves as a reference for structurally similar compounds.

Volatilization Rates from Water and Soil (Henry's Law Constant)

The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water and indicates its potential to volatilize. copernicus.orgcopernicus.orgnist.gov A higher Henry's Law constant suggests a greater tendency for the compound to move from water to the atmosphere. For phenolic compounds, volatilization is generally not a major environmental fate process due to their relatively low vapor pressures and moderate water solubilities. nih.gov

The Henry's Law constant for this compound is not experimentally determined. However, based on the constants for similar phenolic compounds, it is expected to be low, suggesting that volatilization from water and moist soil surfaces will be a slow process. The table below shows Henry's Law constants for related compounds.

| Compound | Henry's Law Constant (atm·m³/mol) |

| Phenol | 3.7 x 10⁻⁷ |

| 2-tert-butylphenol (B146161) | 1.4 x 10⁻⁶ |

| 2,4-Di-tert-butylphenol | 3.7 x 10⁻⁵ |

Data is for structurally similar compounds and serves as a reference.

Formation of Degradation By-products during Water Disinfection Processes

Water disinfection processes, such as chlorination, are designed to kill pathogens but can also lead to the formation of disinfection by-products (DBPs) when the disinfectant reacts with organic matter present in the water. deswater.comrsc.org Phenolic compounds are known precursors to the formation of various DBPs. researchgate.net

The presence of an iodine substituent on the phenol ring, as in this compound, and the potential presence of iodide in source waters, raises concerns about the formation of iodinated DBPs (I-DBPs). nih.govresearchgate.net I-DBPs are often found to be more toxic than their chlorinated or brominated analogs. nih.govresearchgate.net The reaction of disinfectants like chlorine or chloramine (B81541) with this compound could potentially lead to the formation of various halogenated by-products, including other iodinated phenols or more complex molecules. researchgate.netresearchgate.net Studies have shown that the oxidation of iodide-containing water can produce I-DBPs such as iodoform (B1672029) and iodoacetic acids. researchgate.net Ferrate(VI) has been investigated as a potential treatment to oxidize iodophenols and reduce the formation of harmful DBPs. nih.gov

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical substance to be absorbed by and concentrated in aquatic organisms from the surrounding water and through their diet is a critical aspect of its environmental risk assessment. This section details the available information on the bioconcentration and bioaccumulation of this compound and its structurally related analogues.

While specific experimental data on the bioconcentration of this compound in aquatic organisms is limited, a modeled prediction provides an initial estimation of its bioaccumulative behavior. A Quantitative Structure-Activity Relationship (QSAR) model, specifically the BCFBAF model (v3.01) within the Estimation Programs Interface, predicted a bioconcentration factor (BCF) for this compound. The estimated log BCF value was 2.16, which suggests that the compound is not expected to significantly accumulate in aquatic organisms. However, it is noted that the confidence in this particular prediction is low.

To provide a more comprehensive understanding of the likely bioconcentration potential of this compound, it is informative to examine empirical data from structurally similar compounds, such as other tert-butylated and iodinated phenols.

Bioconcentration Data for Analogue Compounds

Research on various tert-butylated phenols provides valuable insights. For instance, studies on di-tert-butylphenols (DTBPs) indicate a potential for bioaccumulation, although they are not classified as bioaccumulative under certain regulatory frameworks. The measured octanol-water partition coefficients (log Kow) for 2,6-DTBP (4.5) and 2,4-DTBP (4.8) are above the threshold that suggests a potential for bioaccumulation in aquatic life.

Experimental studies have determined the bioconcentration factors for several of these related compounds in different fish species. These findings are summarized in the table below.

Table 1: Experimental Bioconcentration Factors (BCF) for Tert-butylated Phenols in Fish

| Compound | Species | BCF (L/kg wet weight) | Test Guideline | Reference |

|---|---|---|---|---|

| 4-tert-butylphenol | Cyprinus carpio (Carp) | 20-48 (lipid-normalised) | OECD TG 305C | |

| 4-tert-butylphenol | Leuciscus idus melanotus (Golden orfe) | 120 | Not Stated | nih.gov |

| 2,4-di-tert-butylphenol | Cyprinus carpio (Carp) | 436 | OECD TG 305C | |

| 2,6-di-tert-butylphenol (B90309) | Leuciscus idus melanotus (Golden orfe) | 660 | Not Stated | |

| 2,4,6-tri-tert-butylphenol (B181104) | Fish | 4320 - 23200 | Not Stated | canada.ca |

The data for 4-tert-butylphenol show a low potential for bioconcentration. In contrast, di- and tri-substituted tert-butylphenols exhibit higher BCF values. For example, 2,4-di-tert-butylphenol has a BCF of 436 L/kg in carp, and 2,6-di-tert-butylphenol has a BCF of 660 L/kg in golden orfe. The highly substituted 2,4,6-tri-tert-butylphenol shows a significantly higher bioaccumulation potential, with reported BCF values ranging from 4,320 to 23,200 L/kg in fish. canada.ca This suggests that the degree of tert-butylation may influence the extent of bioconcentration.

Regarding iodinated phenols, a study on 4-iodophenol (B32979) indicated that 95% of the total internal amount in 26-hour post-fertilization zebrafish embryos was found in the yolk. researchgate.net This highlights that the distribution within the organism can be a significant factor in assessing bioaccumulation and potential toxicity to specific tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-4-iodophenol, and how can reaction conditions be optimized for high yield?

- Methodology :

- Step 1 : Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0°C.

- Step 2 : Perform iodination using iodine monochloride (ICl) in acetic acid at 50–60°C for 6–8 hours.

- Optimization : Control stoichiometry (1:1.2 molar ratio of phenol to ICl) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1). Yield typically ranges from 65–75% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Critical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-I bond (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 290 (C₁₀H₁₃IO).

Advanced Research Questions

Q. How should in vitro mutagenicity assays be designed to evaluate the genotoxic potential of this compound?

- Experimental Design :

- Test System : Bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

- Conditions : Test concentrations up to 5000 µg/plate (± metabolic activation using S9 liver homogenate).

- Key Parameters :

| Strain | Metabolic Activation | Positive Control |

|---|---|---|

| TA98 | +S9 (2-Nitrofluorene) | -S9 (4-Nitroquinoline) |

| TA100 | +S9 (Sodium azide) | -S9 (Mitomycin C) |

- Quality Control : Ensure 99% compound purity and GLP compliance .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Replication : Independently reproduce conflicting studies under standardized conditions (e.g., solvent: DMSO, purity ≥98%).

- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test).

- Orthogonal Assays : Validate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) to confirm mechanisms .

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution reactions?

- Methods :

- DFT Calculations : Use B3LYP/6-311G** basis set to compute Fukui indices and identify nucleophilic sites (e.g., para to iodine).

- Frontier Orbital Analysis : HOMO-LUMO gaps predict regioselectivity (e.g., tert-butyl groups direct electrophiles to ortho/para positions).

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., nitration or sulfonation products) .

Q. What protocols ensure the stability of this compound under varying storage conditions?

- Stability Study Design :

- Conditions : Accelerated testing at 40°C/75% relative humidity (RH) for 6 months.

- Analysis : Monitor degradation via HPLC (C18 column, methanol/water 70:30) and track iodine loss via ICP-MS.

- Recommendations : Store in amber vials under argon at –20°C; shelf life >24 months .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility of this compound across solvents?

- Resolution Workflow :

Verify solvent purity (e.g., HPLC-grade DMSO vs. technical grade).

Measure solubility via gravimetric analysis (saturate solvent, filter, and weigh residue).

Compare with computational predictions (e.g., Hansen solubility parameters).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.